N-(2-Ethoxyphenyl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide
Description
N-(2-Ethoxyphenyl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide is a synthetic piperidine derivative featuring a 4-fluorobenzenesulfonyl group and a 2-ethoxyphenyl carboxamide moiety. The 4-fluorobenzenesulfonyl group enhances metabolic stability and binding affinity to hydrophobic pockets in target proteins, while the ethoxyphenyl substituent may influence solubility and pharmacokinetic properties .
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O4S/c1-2-27-19-6-4-3-5-18(19)22-20(24)15-11-13-23(14-12-15)28(25,26)17-9-7-16(21)8-10-17/h3-10,15H,2,11-14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAGKNHNXCBKIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethoxyphenyl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Carboxamide Group: The carboxamide group can be introduced via an amidation reaction using an appropriate amine and carboxylic acid derivative.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be attached through a nucleophilic substitution reaction.
Introduction of the Fluorobenzenesulfonyl Group: The fluorobenzenesulfonyl group can be introduced via a sulfonylation reaction using a sulfonyl chloride derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-Ethoxyphenyl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological targets, such as enzymes or receptors.
Medicine: Research may focus on its potential therapeutic effects, including its activity as a central nervous system agent.
Industry: The compound could be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(2-Ethoxyphenyl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide would depend on its specific biological targets. Generally, compounds in this class may interact with receptors or enzymes in the central nervous system, modulating their activity and leading to various pharmacological effects. The exact molecular pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Key Observations :
- Steric Effects : Bulky substituents (e.g., 2,4-dichloro in 4–20) reduce synthetic yields (48%) due to steric hindrance during sulfonylation .
- Methoxy/Ethoxy Groups : The ethoxy group in the target compound may enhance solubility compared to halogenated analogs, though this requires experimental validation .
Physicochemical and Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Trends :
- Piperidine Protons : The piperidine ring’s axial and equatorial protons resonate at δ 1.5–2.5 ppm (¹H NMR) and δ 25–45 ppm (¹³C NMR) across analogs, confirming conformational rigidity .
- Sulfonyl Aryl Groups : Fluorine atoms in 4–9 and 4–24 produce distinct ¹⁹F NMR signals at δ -110 to -115 ppm, aiding structural verification .
High-Resolution Mass Spectrometry (HRMS) :
- All analogs show <5 ppm deviation between calculated and observed molecular masses, ensuring purity >99% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
